3-Carboxy Mefenamic Acid
Overview
Description
Coenzyme Q10 is a vital component in the production of cellular energy and functions as a powerful antioxidant in the body . Ubiquinol plays a crucial role in supporting overall health, especially in organs and tissues that require high energy levels, such as the heart, liver, and muscles . The conversion of Coenzyme Q10 to its active form, ubiquinol, is essential for the production of adenosine triphosphate (ATP), which is the primary source of energy for cellular activities .
Mechanism of Action
Target of Action
The primary targets of 3-Carboxy Mefenamic Acid are the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a significant role as major mediators of inflammation and have a role in prostanoid signaling in activity-dependent plasticity .
Mode of Action
This compound interacts with its targets by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This interaction results in a temporary reduction in the symptoms of pain .
Biochemical Pathways
The compound affects the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 . Prostaglandins are mediators of inflammation, and their synthesis is inhibited by this compound, leading to anti-inflammatory effects .
Pharmacokinetics
This compound undergoes metabolism by CYP2C9 to 3-hydroxymethyl mefenamic acid, and further oxidation to a 3-carboxymefenamic acid may occur . Mefenamic acid is also glucuronidated directly . About 52% of a dose is excreted in the urine in 48 hours, 6% as mefenamic acid and the other 46% as conjugated metabolites .
Result of Action
The molecular and cellular effects of this compound’s action include anti-inflammatory, analgesic, and antipyretic activities . By inhibiting the synthesis of prostaglandins, it reduces inflammation and pain .
Biochemical Analysis
Biochemical Properties
Like other NSAIDs, 3-Carboxy Mefenamic Acid inhibits the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 . This interaction with COX enzymes is crucial in its role in biochemical reactions.
Cellular Effects
This compound, through its inhibition of COX enzymes, can have significant effects on various types of cells and cellular processes. For instance, it has been shown to have anti-tumor effects in colon tumor-bearing mice .
Molecular Mechanism
The mechanism of action of this compound, like that of other NSAIDs, involves inhibition of cyclooxygenase (COX-1 and COX-2) . This inhibition reduces the biosynthesis of prostaglandins, which are mediators of inflammation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown that the ratio of this compound conformers changes in the presence of aerogel .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, sub-chronic administration of low or high pharmacological dosages of Mefenamic Acid has been shown to have a deleterious effect on the female reproductive system in rats .
Metabolic Pathways
This compound is involved in the metabolic pathways that involve the COX enzymes . It inhibits these enzymes, thereby reducing the biosynthesis of prostaglandins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its molecular properties, it is likely to be distributed throughout the body following oral administration .
Subcellular Localization
As an inhibitor of COX enzymes, it is likely to be found wherever these enzymes are located within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ubiquinol can be synthesized through various chemical routes. One common method involves the reduction of ubiquinone (the oxidized form of Coenzyme Q10) using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature and pressure conditions . The reduction process converts the quinone structure of ubiquinone to the quinol structure of ubiquinol, resulting in the formation of the active compound .
Industrial Production Methods
In industrial settings, the production of ubiquinol often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms, such as yeast or bacteria, is a common method . These microorganisms are engineered to overproduce Coenzyme Q10, which is then harvested and reduced to ubiquinol through chemical or enzymatic processes . The use of bioreactors and optimized fermentation conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ubiquinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The most significant reaction is the redox cycle between ubiquinol (reduced form) and ubiquinone (oxidized form) . This redox cycle is crucial for cellular energy production and antioxidant protection .
Common Reagents and Conditions
Oxidation: Ubiquinol can be oxidized to ubiquinone using oxidizing agents such as ferric chloride or potassium permanganate.
Major Products
The major products formed from these reactions include ubiquinone (from oxidation) and various substituted derivatives of ubiquinol (from substitution reactions) .
Scientific Research Applications
Ubiquinol has a wide range of scientific research applications across various fields:
Chemistry: Ubiquinol is used as a model compound to study redox reactions and electron transfer processes.
Biology: In biological research, ubiquinol is studied for its role in cellular energy production and antioxidant defense.
Medicine: Ubiquinol is widely researched for its potential health benefits, particularly in cardiovascular health. It is also being investigated for its potential role in neurodegenerative diseases, cancer, and aging.
Industry: In the pharmaceutical and nutraceutical industries, ubiquinol is used as an active ingredient in dietary supplements and functional foods.
Comparison with Similar Compounds
Ubiquinol is often compared with its oxidized form, ubiquinone (CoQ10), and other similar compounds:
Ubiquinone (CoQ10): Ubiquinone is the oxidized form of Coenzyme Q10 and serves as the precursor to ubiquinol.
Plastoquinone: Plastoquinone is another quinone compound involved in the electron transport chain, specifically in photosynthetic organisms.
Vitamin E (Tocopherol): Vitamin E is a lipid-soluble antioxidant that works synergistically with ubiquinol to protect cells from oxidative damage.
Properties
IUPAC Name |
3-(2-carboxyanilino)-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-10(14(17)18)6-4-8-12(9)16-13-7-3-2-5-11(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQQWHSTKBWQPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337346 | |
Record name | 3-Carboxy Mefenamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190379-82-9 | |
Record name | 3-Carboxymefenamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190379829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carboxy Mefenamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CARBOXYMEFENAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLA90H5KPK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Carboxymefenamic acid formed and what is its significance in Mefenamic acid metabolism?
A1: 3-Carboxymefenamic acid is a major metabolite of Mefenamic acid, formed through a two-step oxidation process. Initially, Mefenamic acid is metabolized by the CYP2C9 enzyme to 3-hydroxymethyl Mefenamic acid (metabolite I). This metabolite then undergoes further oxidation to form 3-Carboxymefenamic acid (metabolite II) []. This metabolite is significant because it constitutes a considerable portion of the Mefenamic acid dose excreted in urine, primarily as glucuronides []. Approximately 21% of the Mefenamic acid dose is excreted as 3-Carboxymefenamic acid glucuronide []. Additionally, up to 20% of the dose is eliminated fecally, mainly as unconjugated 3-Carboxymefenamic acid [].
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